

Spectroscopic Profile of 1-Bromo-3-ethylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Bromo-3-ethylbenzene

Cat. No.: B123539

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the aromatic compound **1-Bromo-3-ethylbenzene**. The document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the structural and electronic properties of the molecule. This information is pivotal for substance identification, characterization, and as a reference in synthetic chemistry and drug development workflows.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of a molecule. For **1-Bromo-3-ethylbenzene**, both ^1H and ^{13}C NMR provide distinct signals corresponding to the unique chemical environments of the hydrogen and carbon atoms.

^1H NMR Spectroscopy

The ^1H NMR spectrum of **1-Bromo-3-ethylbenzene** is characterized by signals in both the aromatic and aliphatic regions, consistent with its structure.

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
7.28-7.38	m	2H	-	Aromatic protons (H-4, H-6)
7.11-7.20	m	2H	-	Aromatic protons (H-2, H-5)
2.63	q	2H	7.5	Methylene protons (-CH ₂ -)
1.23	t	3H	7.5	Methyl protons (-CH ₃)

Note: The assignments for the aromatic protons are based on typical substitution patterns and may require 2D NMR for definitive confirmation.

¹³C NMR Spectroscopy

While a definitive, publicly available ¹³C NMR spectrum for **1-Bromo-3-ethylbenzene** is not readily found, a predicted spectrum can be inferred based on the analysis of its isomers and known substituent effects on benzene rings. The spectrum is expected to show eight distinct signals.

Predicted Chemical Shift (δ) ppm	Assignment
~145	Quaternary aromatic carbon (C-3)
~132	Aromatic CH
~130	Aromatic CH
~129	Aromatic CH
~126	Aromatic CH
~122	Quaternary aromatic carbon (C-1, C-Br)
~28	Methylene carbon (-CH ₂ -)
~15	Methyl carbon (-CH ₃)

Infrared (IR) Spectroscopy

The IR spectrum of **1-Bromo-3-ethylbenzene** displays characteristic absorption bands that correspond to the vibrational modes of its functional groups.

Frequency (cm ⁻¹)	Intensity	Vibrational Mode
~3100-3000	Medium	Aromatic C-H stretch
~2970-2850	Strong	Aliphatic C-H stretch (from ethyl group)
~1600-1580	Medium	Aromatic C=C ring stretch
~1470-1430	Medium	Aromatic C=C ring stretch
~1070	Strong	C-Br stretch
~880-820	Strong	C-H out-of-plane bend (meta-disubstitution)

Mass Spectrometry (MS)

Mass spectrometry of **1-Bromo-3-ethylbenzene** provides information about its molecular weight and fragmentation pattern upon ionization. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak.

m/z	Relative Intensity	Assignment
184/186	~1:1	$[M]^+$, Molecular ion peak (presence of ^{79}Br and ^{81}Br isotopes)
169/171	High	$[M-\text{CH}_3]^+$, Loss of a methyl group
105	High	$[M-\text{Br}]^+$, Loss of a bromine atom, resulting in the ethylbenzene cation
91	Moderate	$[\text{C}_7\text{H}_7]^+$, Tropylium ion, a common fragment for alkylbenzenes
77	Moderate	$[\text{C}_6\text{H}_5]^+$, Phenyl cation

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented.

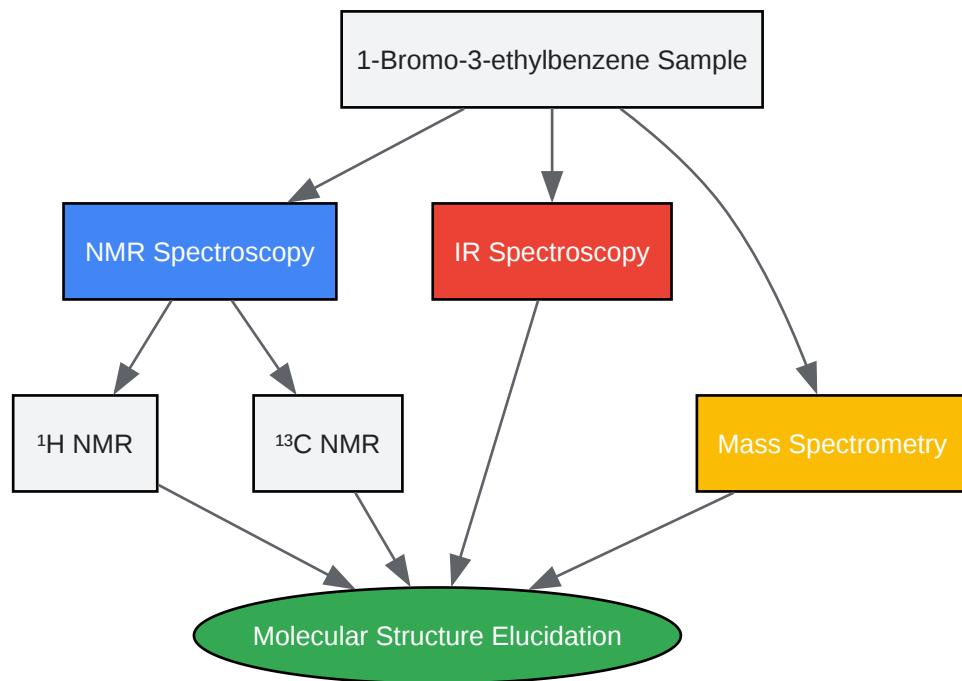
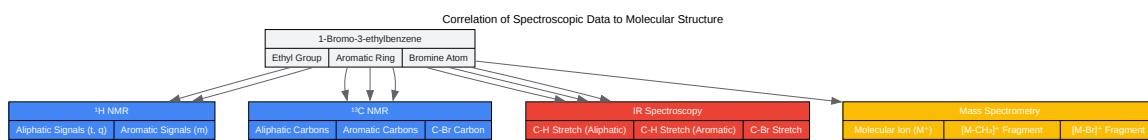
NMR Spectroscopy

A solution of **1-Bromo-3-ethylbenzene** is prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3) in a 5 mm NMR tube. The spectrum is acquired on a 300, 400, or 500 MHz NMR spectrometer. For ^1H NMR, standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio. For ^{13}C NMR, a proton-decoupled sequence is used with a wider spectral width and a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative observation of all carbon signals, including quaternary carbons.

IR Spectroscopy

For a liquid sample like **1-Bromo-3-ethylbenzene**, a neat spectrum is typically acquired. A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

The salt plates are then mounted in a sample holder and placed in the beam path of an FTIR spectrometer. A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum. The spectrum is typically recorded over a range of 4000-400 cm^{-1} .



Mass Spectrometry

Mass spectra are typically obtained using a mass spectrometer with an electron ionization (EI) source. A small amount of the liquid sample is introduced into the instrument, often via a direct insertion probe or gas chromatography inlet. The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are then accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio (m/z).

Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and the structural information they provide, as well as a typical workflow for spectroscopic analysis.

Workflow for Spectroscopic Analysis of 1-Bromo-3-ethylbenzene

[Click to download full resolution via product page](#)Caption: Spectroscopic analysis workflow for **1-Bromo-3-ethylbenzene**.

[Click to download full resolution via product page](#)

Caption: Correlation of spectral data to the structure of **1-Bromo-3-ethylbenzene**.

- To cite this document: BenchChem. [Spectroscopic Profile of 1-Bromo-3-ethylbenzene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b123539#1-bromo-3-ethylbenzene-spectroscopic-data-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com